

In Vitro Hydrolysis of Mivacurium Chloride by Plasma Cholinesterase: A Technical Guide

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Compound of Interest

Compound Name: MIVACURIUM CHLORIDE

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This technical guide provides a comprehensive overview of the in vitro hydrolysis of **mivacurium chloride**, a short-acting, non-depolarizing neuromuscular blocking agent. The primary mechanism of inactivation for mivacurium is enzymatic hydrolysis by plasma cholinesterase (butyrylcholinesterase), a key factor in its short duration of action.^{[1][2]} This document details the kinetics of this metabolic process, outlines relevant experimental protocols, and visualizes the metabolic pathway.

Quantitative Data on Mivacurium Hydrolysis

The in vitro hydrolysis of **mivacurium chloride** by plasma cholinesterase has been characterized by several key kinetic parameters. These data are crucial for understanding the drug's pharmacokinetic profile and for comparative analysis with other neuromuscular blocking agents.

Parameter	Mivacurium Chloride	Succinylcholine	Enzyme Source	Reference
Michaelis-Menten Constant (Km)	245 $\mu\text{mol/L}$	37 $\mu\text{mol/L}$	Pooled Human Plasma	[3]
Maximum Velocity (Vmax)	50 U/L	74 U/L	Pooled Human Plasma	[3]
Relative Hydrolysis Rate	88% of succinylcholine rate	100%	Purified Human Plasma Cholinesterase	[4][5]

Mivacurium chloride is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[6] These isomers exhibit different rates of hydrolysis, which contributes to the overall pharmacokinetic profile of the drug.

Stereoisomer	In Vitro Rate of Disappearance (min ⁻¹)	In Vitro Half-life	Enzyme Source	Reference
trans-trans	0.803	~1.3 minutes	Human Plasma	[6][7]
cis-trans	0.921	~0.8 minutes	Human Plasma	[6][7]
cis-cis	0.0106	~276 minutes	Human Plasma	[7][8]

Experimental Protocols

The following sections describe the methodologies used to determine the in vitro hydrolysis of **mivacurium chloride**.

Determination of Hydrolysis Rate using a pH-Stat Titrator

This method measures the rate of hydrolysis by titrating the acid produced during the ester hydrolysis reaction.

- Enzyme Source: Purified human plasma cholinesterase.[4]
- Substrate: **Mivacurium chloride** at a concentration of 5 μM .[4]
- Reaction Conditions: The reaction is carried out at 37°C and maintained at a pH of 7.4.[4]
- Instrumentation: A pH-stat titrator is used to continuously add a standard base solution to maintain a constant pH. The rate of base addition is proportional to the rate of hydrolysis.
- Comparison: The hydrolysis rate of mivacurium is compared to that of succinylcholine under the same conditions.[4]

Kinetic Analysis in Pooled Human Plasma

This protocol determines the Michaelis-Menten kinetic parameters for the hydrolysis of mivacurium.

- Enzyme Source: Pooled human plasma.[3]
- Substrate: Various concentrations of **mivacurium chloride**.
- Methodology:
 - Incubate **mivacurium chloride** in pooled human plasma at a controlled temperature.
 - At specific time intervals, take aliquots of the plasma and stop the enzymatic reaction.
 - Measure the concentration of remaining **mivacurium chloride** using a high-pressure liquid chromatographic (HPLC) assay.[3]
 - Succinylcholine concentrations can be measured spectrophotometrically for comparison. [3]
- Data Analysis: The initial rates of hydrolysis at different substrate concentrations are fitted to the Michaelis-Menten equation to determine K_m and V_{max} . [3] The hydrolysis of mivacurium in plasma follows first-order kinetics.[3]

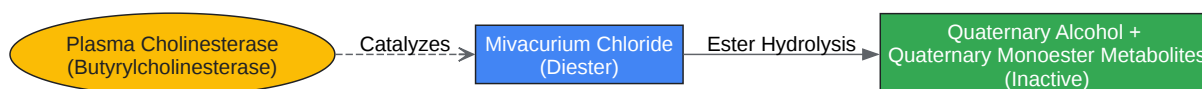
Stereoselective Degradation Analysis

This experiment elucidates the different hydrolysis rates of the mivacurium stereoisomers.

- Enzyme Source: Human plasma from healthy volunteers.[7]
- Methodology:
 - Incubate **mivacurium chloride** in human plasma.
 - At various time points, extract the drug and its metabolites.
 - Use a stereospecific HPLC assay to quantify the concentrations of each stereoisomer (trans-trans, cis-trans, cis-cis) and their primary metabolites (monoesters and alcohols).[7]
- Data Analysis: The rate of disappearance for each isomer is calculated to determine their respective hydrolysis rates.[7]

Metabolic Pathway of Mivacurium Chloride

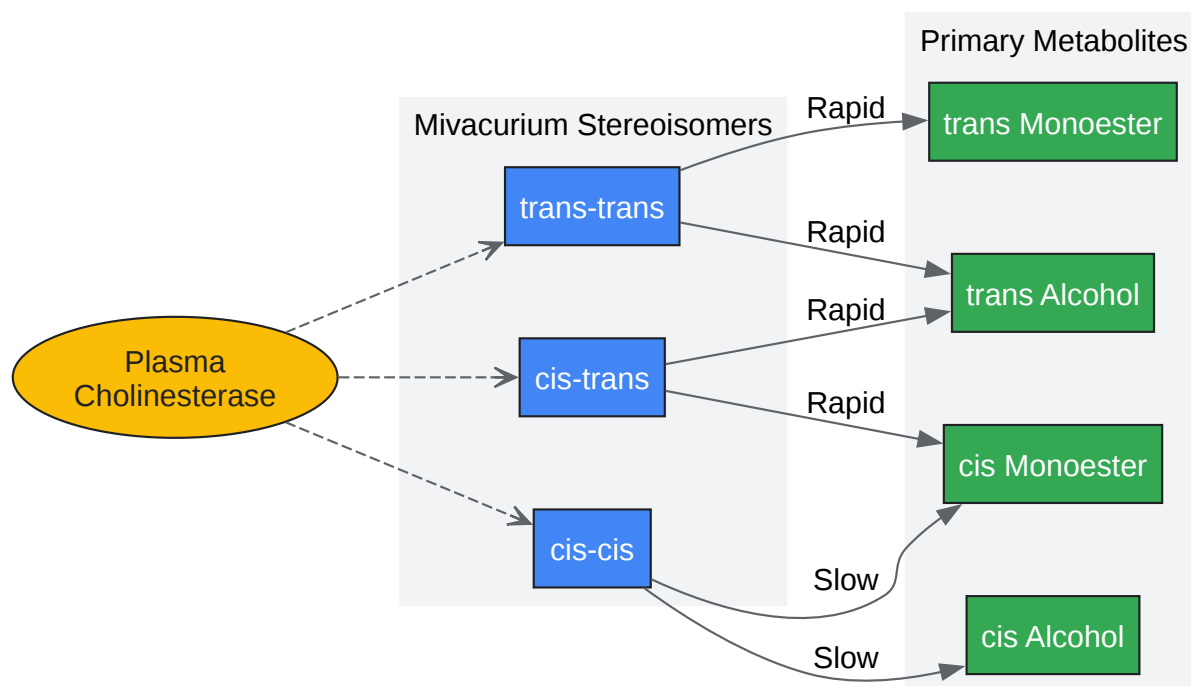
The enzymatic hydrolysis of **mivacurium chloride** by plasma cholinesterase is the primary route of its metabolism.[6][9] This process leads to the formation of inactive metabolites.[10]



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Caption: Enzymatic hydrolysis of **mivacurium chloride**.

The hydrolysis is a stereoselective process, with the different isomers of mivacurium being metabolized at varying rates.[7]



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Caption: Stereoselective hydrolysis of mivacurium isomers.

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